2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine
Overview
Description
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine is a heterocyclic compound that features a pyrazine ring fused with a thiazole ring, connected to an ethanamine group
Mechanism of Action
Target of Action
Similar compounds have been studied as antiproliferative agents against human colorectal (hct116) and ovarian (a2780) carcinoma . These targets play a crucial role in the growth and proliferation of cancer cells.
Mode of Action
It is suggested that similar compounds interact with their targets, possibly through binding to specific receptors or enzymes, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
It is plausible that the compound interferes with the signaling pathways involved in cell growth and proliferation, leading to the inhibition of cancer cell growth .
Result of Action
Based on the antiproliferative activity of similar compounds, it can be inferred that the compound may induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine typically involves the condensation of pyrazine-2-carboxylic acid with thioamide, followed by cyclization to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanamine
- 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)propanamine
- 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)butanamine
Comparison: Compared to its analogs, 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine is unique due to its specific ethanamine group, which may confer distinct biological activities and chemical reactivity. The presence of the ethanamine group can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-2-1-7-6-14-9(13-7)8-5-11-3-4-12-8/h3-6H,1-2,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWBCLPVGCFPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649202 | |
Record name | 2-[2-(Pyrazin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-06-2 | |
Record name | 2-[2-(Pyrazin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.